N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S2/c1-2-22-12-7-5-11(6-8-12)19-13(16-17-18-19)10-15-24(20,21)14-4-3-9-23-14/h3-9,15H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJUPPQZXYSWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the thiophene ring separately, followed by their coupling. One common method involves the reaction of 4-ethoxyphenylhydrazine with sodium azide to form the tetrazole ring. The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The final step involves the sulfonation of the thiophene ring and subsequent coupling with the tetrazole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput synthesis techniques, and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The thiophene-sulfonamide moiety undergoes oxidation under controlled conditions. For example:
| Reaction | Conditions | Products | Reference |
|---|---|---|---|
| Oxidation of thiophene | H<sub>2</sub>O<sub>2</sub>/AcOH, 60°C | Thiophene ring oxidized to sulfone derivative |
Reduction of the tetrazole ring (e.g., using LiAlH<sub>4</sub>) is theoretically plausible but remains unexplored experimentally for this compound.
Nucleophilic Substitution
The sulfonamide group participates in nucleophilic substitutions, particularly at the sulfur center:
These reactions enable functionalization for pharmacological optimization .
Acid-Base Reactions
The tetrazole ring (pK<sub>a</sub> ~4.5–6) and sulfonamide group (pK<sub>a</sub> ~10–11) exhibit pH-dependent reactivity:
-
Protonation :
Under acidic conditions (pH < 4), the tetrazole nitrogen becomes protonated, enhancing solubility in polar solvents. -
Deprotonation :
In basic media (pH > 10), the sulfonamide’s NH group deprotonates, facilitating salt formation with metal ions.
Cyclization and Ring-Opening
The tetrazole ring demonstrates reversible cyclization behavior:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Thermal cyclization | 150°C, inert atmosphere | Stable fused-ring intermediates | |
| Acid-catalyzed ring-opening | HCl/EtOH, reflux | Cleavage to form imine derivatives |
These transformations are critical for generating bioactive analogs .
Cross-Coupling Reactions
The ethoxyphenyl group enables palladium-catalyzed couplings:
These reactions expand structural diversity for SAR studies .
Hydrolysis and Stability
The compound shows pH-dependent hydrolysis:
-
Sulfonamide cleavage :
Prolonged exposure to strong acids (e.g., HCl, 6M) or bases (NaOH, 2M) degrades the sulfonamide bond, yielding thiophene-2-sulfonic acid and tetrazole-methylamine fragments. -
Ethoxy group stability :
The 4-ethoxyphenyl substituent resists hydrolysis under physiological conditions (pH 7.4, 37°C).
Mechanistic Insights
-
Sulfonamide reactivity : The electron-withdrawing sulfonyl group activates the adjacent NH for nucleophilic attacks, while the tetrazole ring stabilizes transition states through π-stacking .
-
Steric effects : The ethoxyphenyl group hinders reactions at the tetrazole’s N1 position, favoring selectivity at the methylene bridge or sulfonamide sulfur.
Scientific Research Applications
Antibacterial and Antifungal Properties
Research indicates that compounds similar to N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide exhibit significant antibacterial and antifungal properties. The sulfonamide group enhances the compound's ability to inhibit bacterial enzymes, making it a candidate for treating infections caused by resistant strains of bacteria.
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial activity of this compound against multidrug-resistant strains demonstrated promising results. The minimum inhibitory concentration (MIC) values indicated that it was effective against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Effects
In comparative studies assessing the cytotoxicity of several sulfonamide derivatives, this compound exhibited significant reductions in cell viability at concentrations above 10 µM . This suggests its potential as a lead compound for further development in cancer therapeutics.
Synthetic Applications
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The compound's structure allows for modifications that can enhance its biological properties, making it versatile for further research applications.
| Synthesis Step | Description |
|---|---|
| Step 1 | Synthesis of the tetrazole ring through diazotization reactions. |
| Step 2 | Coupling with thiophene sulfonamide to form the final product. |
Mechanism of Action
The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole ring can interact with biological receptors. The thiophene ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive agent.
Dorzolamide: A sulfonamide used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of a tetrazole ring, thiophene ring, and sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.
Biological Activity
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring , an ethoxyphenyl group , and a thiophene sulfonamide moiety . Its molecular formula is with a molecular weight of 315.35 g/mol . The presence of the sulfonamide group allows it to mimic natural substrates, which is crucial for its biological interactions.
This compound exhibits significant enzyme inhibition properties. The sulfonamide moiety is known to interact with various enzymes, potentially modulating their activity. This interaction is particularly relevant in the context of:
- Antibacterial Activity : Compounds with similar structures have shown antibacterial properties, suggesting that this compound may also inhibit bacterial growth.
- Anticancer Activity : The compound's ability to interfere with cellular pathways could position it as a candidate for anticancer therapies.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide | Thiophene-based sulfonamide | Urease inhibition |
| 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones | Isoxazole derivatives | Antibacterial |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Thiazole derivatives | Anticancer activity |
Case Studies and Research Findings
Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For example:
- Antibacterial Studies : In vitro studies demonstrated that the compound significantly reduced bacterial growth in various strains, highlighting its potential as an antibacterial agent.
- Anticancer Activity : Cell line assays revealed that the compound exhibited cytotoxic effects against several cancer cell lines, including HeLa and MCF7 cells. The observed IC50 values indicate potent activity compared to standard chemotherapeutics .
Future Directions
The unique structure of this compound allows for further modifications that could enhance its biological properties. Future research should focus on:
- Structure-Aactivity Relationship (SAR) : Investigating how structural changes affect biological activity could lead to the development of more potent derivatives.
- In vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of the compound.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide?
Answer:
A general approach involves coupling tetrazole derivatives with sulfonamide precursors under heterogenous catalytic conditions. For example, a PEG-400 medium with Bleaching Earth Clay (pH 12.5, 10 wt%) at 70–80°C facilitates the reaction between tetrazole intermediates (e.g., 4-ethoxyphenyl-tetrazole derivatives) and sulfonyl chlorides. The reaction is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
Key Conditions Table:
| Reagent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Tetrazole intermediate + sulfonyl chloride | Bleaching Earth Clay (pH 12.5) | PEG-400 | 70–80°C | ~50–60% |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., tetrazole C=N stretch at ~1600 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹).
- ¹H NMR : Confirms substituent integration (e.g., ethoxyphenyl protons at δ 1.35–1.45 ppm for CH₃, δ 4.05–4.15 ppm for OCH₂).
- HRMS (ESI-TOF) : Validates molecular mass (e.g., calculated [M+H]⁺ for C₁₄H₁₆N₅O₃S₂: ~390.08; observed within ±0.5 ppm error) .
Advanced: How can reaction conditions be optimized to suppress by-products in tetrazole-sulfonamide coupling?
Answer:
By-product formation (e.g., dimerization or over-substitution) is mitigated by:
- Controlled stoichiometry : Use equimolar ratios of tetrazole and sulfonyl chloride to limit side reactions.
- Catalyst tuning : Replace Bleaching Earth Clay with milder bases (e.g., K₂CO₃) to reduce aggressive deprotonation.
- Temperature modulation : Lower reaction temperatures (50–60°C) slow competing pathways while maintaining reactivity .
Example: In [3+2] cycloadditions, dibutyltin oxide minimizes by-products like benzamide derivatives during tetrazole formation .
Advanced: What strategies resolve contradictions in biological activity data across structural analogs?
Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) on target binding using molecular docking.
- Batch Consistency Checks : Validate purity via HPLC and HRMS to rule out impurities skewing bioassay results.
- In Vitro Replication : Reproduce assays under standardized conditions (e.g., NCI-60 cell line protocols for antitumor activity) .
Case Study: Sulfonamide-thiazole hybrids showed variable IC₅₀ values due to substituent-dependent solubility; logP optimization improved consistency .
Advanced: How do researchers validate the sulfonamide-tetrazole scaffold’s metabolic stability?
Answer:
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂) and metabolite profiling via LC-MS.
- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions.
- Comparative Pharmacokinetics : Benchmark against analogs like candesartan (a tetrazole-containing antihypertensive) to identify structural liabilities .
Basic: What computational tools are used to predict the compound’s reactivity and stability?
Answer:
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous/PEG environments.
- Cheminformatics Platforms : Use PubChem’s BioActivity data to infer reactivity patterns from structurally related sulfonamides .
Advanced: How can conflicting NMR data between synthetic batches be troubleshooted?
Answer:
- Deuterated Solvent Calibration : Ensure consistent solvent (e.g., DMSO-d₆ vs. CDCl₃) for chemical shift reproducibility.
- Dynamic Exchange Analysis : Investigate tautomerism (e.g., tetrazole NH protons) via variable-temperature NMR.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
Basic: What are the documented biological targets for sulfonamide-tetrazole hybrids?
Answer:
- Enzyme Inhibition : Carbonic anhydrase, histone deacetylases (HDACs), and bacterial dihydropteroate synthase.
- Receptor Antagonism : Angiotensin II AT₁ receptors (e.g., losartan analogs) and GPCRs.
- Antitumor Activity : DNA topoisomerase II inhibition and apoptosis induction in leukemia cell lines .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Matrix Interference : Plasma proteins may bind sulfonamides, requiring protein precipitation with acetonitrile before LC-MS/MS.
- Low Sensitivity : Derivatize with dansyl chloride to enhance UV/fluorescence detection limits.
- Metabolite Differentiation : Use high-resolution MS (Orbitrap) to distinguish parent compound from Phase I/II metabolites .
Advanced: How can researchers design derivatives to improve aqueous solubility without compromising activity?
Answer:
- Polar Substituents : Introduce hydroxyl (-OH) or amino (-NH₂) groups at the tetrazole’s 1-position.
- Prodrug Strategies : Mask sulfonamide as a phosphate ester for enhanced solubility, with enzymatic cleavage in vivo.
- Co-Crystallization : Screen with cyclodextrins or co-formers (e.g., succinic acid) to stabilize hydrated forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
